molecular formula C11H12N2O3 B142284 Nicoracetam CAS No. 128326-80-7

Nicoracetam

Cat. No.: B142284
CAS No.: 128326-80-7
M. Wt: 220.22 g/mol
InChI Key: WLMMDVSGDYEVAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicoracetam involves the reaction of 6-methoxy-3-pyridinecarboxylic acid with 2-pyrrolidone. The reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Nicoracetam undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Nicoracetam has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of racetam drugs and their interactions with other chemicals.

    Biology: this compound is investigated for its effects on neuronal cells and its potential neuroprotective properties.

    Medicine: Research focuses on its cognitive-enhancing effects and potential therapeutic applications in neurodegenerative diseases.

    Industry: This compound is used in the development of nootropic supplements and cognitive enhancers.

Mechanism of Action

The mechanism of action of Nicoracetam involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of acetylcholine and glutamate receptors, enhancing synaptic plasticity and cognitive function. This compound may also influence the release of dopamine and serotonin, contributing to its nootropic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique among racetams due to its distinct chemical structure, which includes a pyridine ring. This structural difference may contribute to its specific pharmacological profile and cognitive-enhancing effects .

Properties

IUPAC Name

1-(6-methoxypyridine-3-carbonyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-16-9-5-4-8(7-12-9)11(15)13-6-2-3-10(13)14/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMMDVSGDYEVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50155852
Record name Nicoracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128326-80-7
Record name Nicoracetam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128326807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicoracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NICORACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U10GC2V6Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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